molecular formula C11H10N2O3S2 B5588778 4-(anilinosulfonyl)-2-thiophenecarboxamide

4-(anilinosulfonyl)-2-thiophenecarboxamide

Cat. No. B5588778
M. Wt: 282.3 g/mol
InChI Key: DQRVDVWXQOEYPN-UHFFFAOYSA-N
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Description

4-(anilinosulfonyl)-2-thiophenecarboxamide, also known as SC-1, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor of the protein kinase CK2, which plays a role in a variety of cellular processes such as cell growth, proliferation, and apoptosis. In

Scientific Research Applications

Synthesis and Optical Properties

Research has demonstrated the synthesis of derivatives related to 4-(anilinosulfonyl)-2-thiophenecarboxamide, highlighting their potential applications in material science. For instance, N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, closely related to this compound, have been synthesized and converted to 4,5-dihydrothieno [3,2-c]quinoline-2-carbaldehydes, which further led to the preparation of 2-functionally substituted thieno [3,2-c]quinoline derivatives. These compounds exhibit moderate to high fluorescence quantum yields, suggesting their potential use in optical materials, including invisible ink dyes (Bogza et al., 2018).

Anticancer Activity

A study on new thiophene derivatives, closely related to this compound, has reported their synthesis and evaluation for anticancer activity. These derivatives have shown promising inhibitory activity against several cancer cell lines, highlighting the compound's potential in cancer research and therapy development (Atta & Abdel‐Latif, 2021).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been synthesized and evaluated as corrosion inhibitors for metals in acidic environments. These studies provide insights into the compound's applications in protecting metals against corrosion, thus extending their life and maintaining their integrity in various industrial applications (Daoud et al., 2014).

properties

IUPAC Name

4-(phenylsulfamoyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c12-11(14)10-6-9(7-17-10)18(15,16)13-8-4-2-1-3-5-8/h1-7,13H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRVDVWXQOEYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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